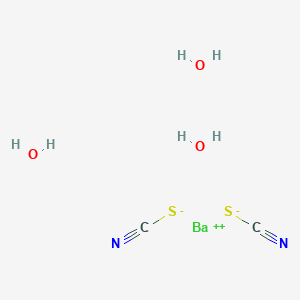
Barium thiocyanate trihydrate
Übersicht
Beschreibung
Barium thiocyanate trihydrate, also known as this compound, is a chemical compound with the molecular formula Ba(SCN)₂•3H₂O. It is a colorless, water-soluble salt that is highly hygroscopic and toxic upon ingestion. This compound is used in various industrial applications, including dyeing textiles and photographic solutions .
Vorbereitungsmethoden
Barium thiocyanate trihydrate can be synthesized by dissolving barium metal or barium nitrate in a solution of thiocyanic acid . The reaction typically involves the following steps:
Dissolution of Barium Metal or Barium Nitrate: Barium metal or barium nitrate is dissolved in thiocyanic acid.
Crystallization: The solution is then allowed to crystallize, forming this compound.
Industrial production methods often involve the use of barium hydroxide and ammonium thiocyanate as raw materials .
Analyse Chemischer Reaktionen
Barium thiocyanate trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The thiocyanate group can be substituted with other functional groups under specific conditions.
Complex Formation: It can form complexes with various metal ions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents like halogens . Major products formed from these reactions include barium sulfate and various thiocyanate derivatives.
Wissenschaftliche Forschungsanwendungen
Barium thiocyanate trihydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other thiocyanate compounds.
Biology: It is used in biochemical assays and as a tracer in biological studies.
Medicine: It has limited applications due to its toxicity but can be used in specific diagnostic tests.
Industry: It is used in dyeing textiles, photographic solutions, and the production of other thiocyanate salts
Wirkmechanismus
The mechanism by which barium thiocyanate trihydrate exerts its effects involves the release of thiocyanate ions (SCN⁻). These ions can interact with various molecular targets, including metal ions and enzymes, leading to the formation of complexes and inhibition of enzymatic activity . The pathways involved include redox reactions and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Barium thiocyanate trihydrate can be compared with other thiocyanate salts such as:
Ammonium thiocyanate: Used in the manufacture of herbicides and as a stabilizing agent in photography.
Potassium thiocyanate: Used in the synthesis of organic compounds and as a reagent in analytical chemistry.
Sodium thiocyanate: Used in the textile industry and as a reagent in chemical synthesis.
The uniqueness of this compound lies in its specific applications in dyeing textiles and photographic solutions, as well as its high solubility in water and alcohols .
Eigenschaften
IUPAC Name |
barium(2+);dithiocyanate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNS.Ba.3H2O/c2*2-1-3;;;;/h2*3H;;3*1H2/q;;+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVMWHWKIBOLMH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].O.O.O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BaN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68016-36-4 | |
| Record name | Barium thiocyanate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068016364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BARIUM THIOCYANATE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T65E3UHC08 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



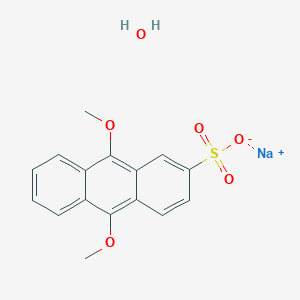
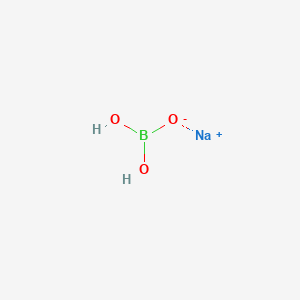


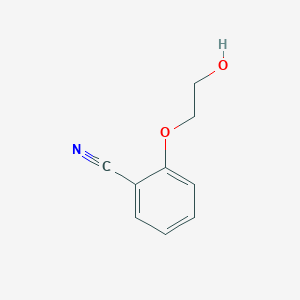

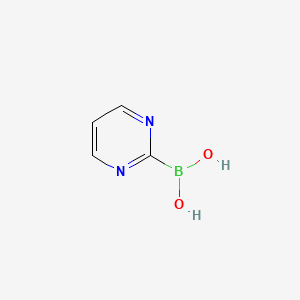


![3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile](/img/structure/B1604079.png)
![Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1604081.png)


